molecular formula C10H12O2 B1329374 2'-Hydroxy-5'-methylpropiophenone CAS No. 938-45-4

2'-Hydroxy-5'-methylpropiophenone

Cat. No. B1329374
CAS RN: 938-45-4
M. Wt: 164.2 g/mol
InChI Key: CXZJBPYDVCLMFX-UHFFFAOYSA-N
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Description

2'-Hydroxy-5'-methylpropiophenone is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is known to form complexes with metals such as palladium and iron, and it has been used in the synthesis of pharmaceutically important compounds. The compound has also been investigated for its ability to influence the affinity of hemoglobin for oxygen, which could have therapeutic implications .

Synthesis Analysis

The synthesis of derivatives of 2'-Hydroxy-5'-methylpropiophenone has been explored in several studies. For instance, a synthetic route to 2-amino-5-hydroxypropiophenone, a key precursor in the total synthesis of the anticancer drug irinotecan, has been developed. This synthesis involves regioselective nitration and a nucleophilic aromatic substitution (SNAr) displacement, which has been performed on a plant scale . Additionally, the preparation of methyl 2-arylpropanoates from 2-hydroxypropiophenone dimethyl acetals has been achieved using sulfuryl chloride in the presence of an amide or a weak base, with the aryl migration proceeding stereospecifically .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray single crystal diffraction, infrared spectroscopy, and quantum chemical computational methods. For example, the structure of (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol was characterized, revealing the coexistence of enol–imine and keto–amine tautomeric forms in the asymmetric unit . Similarly, the Schiff-base complex 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol was synthesized and characterized, showing two independent molecules in the asymmetric unit that are hydrogen bonded and have different conformations .

Chemical Reactions Analysis

2'-Hydroxy-5'-methylpropiophenone has been shown to undergo various chemical reactions. It can react with palladium in strongly acidic media to form a yellow water-insoluble complex, which has been determined gravimetrically and spectrophotometrically . Additionally, it has been reported to undergo a unique multiple arylation with aryl bromides in the presence of a palladium catalyst, leading to the formation of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-Hydroxy-5'-methylpropiophenone have been investigated in various contexts. For instance, the diffusion coefficient and partition coefficient of the compound in nanoporous polydimethylsiloxane network and aqueous poly(ethylene glycol) diacrylate solution have been determined. This information is crucial for predicting the concentration of the compound as it diffuses from precursor solutions to crosslinked polymers during photo-polymerization processes . The compound also forms complexes with iron, which are pH-dependent and have been studied using spectrophotometry .

Scientific Research Applications

Application 1: Hydrogel Materials

  • Summary of the Application: 2’-Hydroxy-5’-methylpropiophenone is used as a photoinitiator in the UV-induced polymerization of polyvinylpyrrolidone-based hydrogels incorporated with vitamin C and Aloe vera juice .
  • Methods of Application: The materials were obtained via the waste-free and low-energy photopolymerization process . The main aim of this research was to verify the influence of 2’-Hydroxy-5’-methylpropiophenone content on the physicochemical properties of hydrogels, as well as on their surface morphology .
  • Results or Outcomes: It was demonstrated that as the amount of the photoinitiator (2’-Hydroxy-5’-methylpropiophenone) increased, the percentage elongation decreased, and the tensile strength increased . The content of the photoinitiator in the hydrogels also influenced their wettability .

Application 2: Two-photon Polymerization of PEGda Hydrogel Microstructure

  • Summary of the Application: 2’-Hydroxy-5’-methylpropiophenone is used in the two-photon polymerization of PEGda hydrogel microstructure .
  • Methods of Application: A formula for a TPP hydrogel based on 2’-Hydroxy-5’-methylpropiophenone and PEGda was developed for the fabrication of 3-D DLW microstructures at a low threshold power in a high-water-content environment using a green laser beam .
  • Results or Outcomes: The developed hydrogel formula demonstrated water-responsive structures with a shape-memory effect at a micrometer scale .

Application 3: UV-Curable Printing Inks

  • Summary of the Application: 2’-Hydroxy-5’-methylpropiophenone is used in the formulation of UV-curable printing inks .
  • Methods of Application: It acts as a photoinitiator, triggering the curing process when exposed to UV radiation . This results in fast curing, improved print quality, and increased productivity .
  • Results or Outcomes: The use of 2’-Hydroxy-5’-methylpropiophenone in UV-curable printing inks offers rapid drying, high durability, and resistance to chemicals and weathering .

Application 4: UV-Curable Resins for Exterior Coating Applications

  • Summary of the Application: 2’-Hydroxy-5’-methylpropiophenone is used in the development of UV curable resins for exterior coating applications .
  • Methods of Application: It acts as a radical photoinitiator molecule that can be used in the crosslinking of polymers by the exposure of UV radiation .
  • Results or Outcomes: The use of 2’-Hydroxy-5’-methylpropiophenone in UV curable resins results in coatings with high durability and resistance to weathering .

Application 5: UV-Curable Printing Inks

  • Summary of the Application: 2’-Hydroxy-5’-methylpropiophenone is used in the formulation of UV-curable printing inks .
  • Methods of Application: It acts as a photoinitiator, triggering the curing process when exposed to UV radiation . This results in fast curing, improved print quality, and increased productivity .
  • Results or Outcomes: The use of 2’-Hydroxy-5’-methylpropiophenone in UV-curable printing inks offers rapid drying, high durability, and resistance to chemicals and weathering .

Application 6: Dentistry

  • Summary of the Application: 2’-Hydroxy-5’-methylpropiophenone is used in the development of dental materials .
  • Methods of Application: It acts as a photoinitiator in the UV-induced polymerization of dental resins . The curing process is triggered when the dental material is exposed to UV radiation .
  • Results or Outcomes: The use of 2’-Hydroxy-5’-methylpropiophenone in dental materials results in rapid curing, high durability, and resistance to chemicals .

Safety And Hazards

2’-Hydroxy-5’-methylpropiophenone is harmful if swallowed . It is toxic to aquatic life and can cause long-lasting effects . Personal protective equipment should be worn when handling this chemical . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth and consult a physician .

Future Directions

2’-Hydroxy-5’-methylpropiophenone has potential applications in the development of UV curable resins for exterior coating applications . It can also be used in the fabrication of precise 3-D hydrogel micro- and nanostructures for applications in biomedical engineering .

properties

IUPAC Name

1-(2-hydroxy-5-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-9(11)8-6-7(2)4-5-10(8)12/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZJBPYDVCLMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870809
Record name 1-Propanone, 1-(2-hydroxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-5'-methylpropiophenone

CAS RN

938-45-4
Record name 1-(2-Hydroxy-5-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(2-hydroxy-5-methylphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 1-(2-hydroxy-5-methylphenyl)-
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Record name 1-Propanone, 1-(2-hydroxy-5-methylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-hydroxy-5'-methylpropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.129
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
S Prakash, Y Dutt, RP Singh - Microchemical Journal, 1973 - Elsevier
2-Hydroxy-5-methylpropiophenone oxime (HMP) forms two complexes with ferric iron, the formation of which is pH dependent. Blue colored complex is formed at lower pH values. This …
Number of citations: 6 www.sciencedirect.com
S Prakash, RP Singh, KC Trikha - Talanta, 1966 - Elsevier
2-hydroxy-5-methylpropiophenone oxime (HMP) reacts with palladium in strongly acidic media to form a yellow water-insoluble complex. Palladium has been determined …
Number of citations: 10 www.sciencedirect.com
S Prakash, Y Dutt, RP Singh - 1971 - osti.gov
… , stability constants for; MANGANESE/complexes with 2'-hydroxy-5'-methylacetophenone, 2'-hydroxy-5'-methylbutyrophenone, or 2'-hydroxy-5'-methylpropiophenone, stability constants …
Number of citations: 0 www.osti.gov
MM Patel, MR Patel, MN Patel, RP Patel - 1981 - nopr.niscpr.res.in
Complexes of Cum), NI (1I), Co (ll), oxovanadium (1V) and d1oxouranium (VI) with the schiff base, N, N'-ethylenebis (2-hydroxy-5-methylpropiophenoneimine)(5 MeOHPEN), have been …
Number of citations: 0 nopr.niscpr.res.in
MB Power, SG Bott, EJ Bishop, KD Tierce… - Journal of the …, 1991 - pubs.rsc.org
The reaction of [AIMe(dbmp)2](Hdbmp = 2,6-di-tert-butyl-4-methylphenol) with OC(Cl)Me leads to acylation of one of the dbmp ligands and affords [AIMe(dbmp)(bhmap)]1(Hbhmap = 3-…
Number of citations: 17 pubs.rsc.org
S Prakash, Y Dutt, RP Singh - INDIAN …, 1968 - … MARG, NEW DELHI 110 012, INDIA
Number of citations: 11
M Katyal, S Prakash, RP Singh - Indian J. Chem, 1966
Number of citations: 7
S Srivastava, D Singh - Asian Journal of Chemistry, 1999 - Asian Journal of Chemistry
Number of citations: 3
S Prakash, Y Dutt, RP Singh - INDIAN …, 1970 - … MARG, NEW DELHI 110 012, INDIA
Number of citations: 2
S Prakash, Y Dutt, RP Singh - Indian J. Appl. Chem, 1969
Number of citations: 2

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